molecular formula C22H18N4O2S B6061107 2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE

2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE

Cat. No.: B6061107
M. Wt: 402.5 g/mol
InChI Key: LOLFTDFVMJTAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is a complex organic compound that features a quinoline and pyrimidine moiety

Preparation Methods

The synthesis of 2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Mechanism of Action

The mechanism of action of 2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE lies in its combined quinoline and pyrimidine moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c23-13-17-20(16-8-2-1-3-9-16)24-22(25-21(17)28)29-14-19(27)26-12-6-10-15-7-4-5-11-18(15)26/h1-5,7-9,11H,6,10,12,14H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLFTDFVMJTAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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